Methyl 1-(2-azidoethyl)-2-methylpyrrole-3-carboxylate
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Overview
Description
Methyl 1-(2-azidoethyl)-2-methylpyrrole-3-carboxylate is an organic compound that belongs to the class of azido compounds It is characterized by the presence of an azido group (-N₃) attached to an ethyl chain, which is further connected to a pyrrole ring substituted with a methyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-azidoethyl)-2-methylpyrrole-3-carboxylate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Introduction of the Azido Group: The azido group can be introduced via nucleophilic substitution. For instance, 2-bromoethyl methyl ketone can be reacted with sodium azide in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to yield the azidoethyl intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-azidoethyl)-2-methylpyrrole-3-carboxylate can undergo various chemical reactions, including:
Cycloaddition Reactions:
Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: The azido group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Cycloaddition: Copper(I) catalysts are often used in click chemistry to facilitate the cycloaddition of azides with alkynes.
Reduction: Lithium aluminum hydride or palladium on carbon (Pd/C) with hydrogen gas can be used for the reduction of the azido group.
Substitution: Nucleophiles such as amines or thiols can be used to replace the azido group under mild conditions.
Major Products
Triazoles: Formed from cycloaddition reactions.
Amines: Resulting from the reduction of the azido group.
Substituted Pyrroles: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Methyl 1-(2-azidoethyl)-2-methylpyrrole-3-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the formation of triazoles through click chemistry.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Medicinal Chemistry: It can be used in the synthesis of bioactive molecules, potentially leading to new pharmaceuticals.
Bioconjugation: The azido group allows for the conjugation of the compound to biomolecules, facilitating the study of biological processes.
Mechanism of Action
The mechanism of action of Methyl 1-(2-azidoethyl)-2-methylpyrrole-3-carboxylate largely depends on the specific reactions it undergoes. For instance:
Cycloaddition: The azido group reacts with alkynes to form triazoles, which can then interact with biological targets or materials.
Reduction: The reduction of the azido group to an amine can lead to the formation of new functional groups that interact with specific molecular targets.
Substitution: The substitution of the azido group with other nucleophiles can modify the compound’s properties and interactions.
Comparison with Similar Compounds
Methyl 1-(2-azidoethyl)-2-methylpyrrole-3-carboxylate can be compared with other azidoethyl derivatives and pyrrole-based compounds:
Similar Compounds: N-(2-azidoethyl) derivatives of methylenebis(1-oxytriaz-1-ene 2-oxides), azidoethyl azoles, and other azidoethyl-substituted heterocycles.
Properties
IUPAC Name |
methyl 1-(2-azidoethyl)-2-methylpyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2/c1-7-8(9(14)15-2)3-5-13(7)6-4-11-12-10/h3,5H,4,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEUVDNCYMKYJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN1CCN=[N+]=[N-])C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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